B1150071 DS-7423

DS-7423

Cat. No.: B1150071
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-7423 is an orally bioavailable, dual phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase inhibitor. It simultaneously targets the ATP-binding sites of these key signaling nodes in the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer . By blocking both PI3K and mTORC1/2, DS-7423 potently suppresses this pathway, leading to decreased cancer cell proliferation and survival. Early-phase clinical trials have established a recommended phase 2 dose of 240 mg per day for this compound . Preclinical research has highlighted its particular investigative value in PTEN wild-type contexts. In models of PTEN wild-type prostate cancer, treatment with DS-7423 induced an adaptive resistance mechanism characterized by the upregulation of a positive feedback loop involving HER2, PSMA, and mGluR1. This finding reveals a novel resistance pathway and suggests that the research utility of DS-7423 can be enhanced by combining it with inhibitors of HER2 or mGluR1 to overcome this resistance and more effectively suppress tumor growth . As such, DS-7423 serves as a critical research tool for probing the complexity of the PI3K/mTOR network, understanding mechanisms of drug resistance, and developing rational combination therapies for cancers reliant on this signaling axis.

Properties

Appearance

Solid powder

Synonyms

DS7423;  DS 7423;  DS-7423; NONE

Origin of Product

United States

Detailed Research Findings

Direct Kinase Inhibition Profile and Specificity

DS-7423 functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of target enzymes nih.gov. Its inhibitory activity extends to multiple kinases within the PI3K and mTOR families.

Inhibition of Class I PI3K Isoforms (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ)

DS-7423 inhibits all class I PI3K isoforms, demonstrating the highest potency against PI3Kα. Studies have reported the following IC50 values for DS-7423 against Class I PI3K isoforms:

PI3K IsoformIC50 (nM)Source
PI3Kα15.6 plos.orgasu.edumedchemexpress.com
PI3Kβ1143 plos.orgasu.edumedchemexpress.com
PI3Kγ249 plos.orgasu.edumedchemexpress.com
PI3Kδ262 plos.orgasu.edumedchemexpress.com

This data indicates that while DS-7423 inhibits all tested Class I PI3K isoforms, its potency is significantly higher for PI3Kα compared to PI3Kβ, PI3Kγ, and PI3Kδ plos.orgnih.gov.

Inhibition of mTOR Complexes (mTORC1 and mTORC2)

In addition to PI3K, DS-7423 also inhibits mTOR, a key component of both mTORC1 and mTORC2 complexes plos.orgresearchgate.netaacrjournals.org. The reported IC50 value for mTOR inhibition by DS-7423 is 34.9 nM, demonstrating potent activity against this target plos.orgasu.edumedchemexpress.com. This dual inhibition of both PI3K and mTOR distinguishes DS-7423 from inhibitors that target only one of these pathways oncotarget.com.

Off-Target Kinase Activity (e.g., Mixed Lineage Kinase 1 (MLK1), Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2))

While primarily targeting PI3K and mTOR, DS-7423 has shown some off-target activity against other kinases. In a panel of 227 kinases tested, relevant activity (IC50 < 200 nM) was observed only against Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A (NIMA)-related kinase 2 (NEK2) plos.orgnih.gov. This suggests a relatively focused kinase inhibition profile beyond its primary targets.

Downstream Signaling Pathway Modulation

The direct inhibition of PI3K and mTOR by DS-7423 leads to significant modulation of downstream signaling pathways that regulate critical cellular processes.

Regulation of AKT Phosphorylation and Activation

The PI3K/AKT pathway is a major downstream effector of receptor tyrosine kinases and is frequently activated in various cancers plos.orgfrontiersin.org. DS-7423 suppresses the phosphorylation of AKT at both Thr308 and Ser473 residues plos.orgresearchgate.net. This reduction in AKT phosphorylation indicates an inhibition of its activation, thereby impacting downstream signaling events regulated by AKT researchgate.net. The suppression of AKT phosphorylation has been observed at DS-7423 concentrations ranging from 39 to 156 nM and higher plos.orgresearchgate.net.

Effects on Key mTORC1 Effectors (e.g., S6 Kinase (S6K), 4E-Binding Protein 1 (4EBP1))

mTORC1 plays a crucial role in regulating protein synthesis and cell growth, primarily through the phosphorylation of its key effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4EBP1) mdpi.comidrblab.net. DS-7423 effectively suppresses the phosphorylation of S6 (a downstream target of S6K) at Ser235/236 and Ser240/244 residues, as well as the phosphorylation of 4EBP1 plos.orgnih.gov. This inhibition of S6 and 4EBP1 phosphorylation occurs at comparable doses to those that affect the AKT pathway, indicating a coordinated suppression of both arms of the PI3K/mTOR signaling cascade plos.orgresearchgate.net.

Impact on FOXO1/3a and MDM2 Pathways

DS-7423 has been shown to suppress the phosphorylation levels of downstream targets in the AKT pathway, including FOXO1/3a and MDM2. nih.govaacrjournals.orgresearchgate.net Inhibition of PI3K/mTOR signaling by DS-7423 leads to decreased phosphorylation of AKT (at Thr308 and Ser473), which in turn affects the phosphorylation status of its substrates like FOXO1/3a and MDM2. nih.govresearchgate.net

Specifically, DS-7423 treatment reduces the level of phosphorylated MDM2 in a dose-dependent manner. nih.govresearchgate.net MDM2 is a ubiquitin ligase that promotes the degradation of TP53 (p53). researchgate.net The reduction in phosphorylated MDM2 levels by DS-7423 is associated with an increase in TP53 levels and increased phosphorylation of TP53 at Ser46. nih.govasu.eduresearchgate.net Phosphorylation of TP53 at Ser46 is considered a key event in TP53-dependent apoptosis. nih.gov

Regarding FOXO proteins, DS-7423 suppresses the phosphorylation of FOXO1/3a. nih.govresearchgate.net Phosphorylation of FOXO proteins by AKT typically leads to their cytoplasmic sequestration and inactivation. Therefore, inhibition of AKT by DS-7423 is expected to result in decreased phosphorylation and potentially increased nuclear localization and activity of FOXO1/3a. Research indicates that DS-7423 suppresses the phosphorylation levels of FOXO1/3a at comparable doses to its effects on AKT and S6. nih.govresearchgate.net

Cellular Biological Responses Mediated by DS-7423

The molecular inhibition of the PI3K/mTOR pathway by DS-7423 translates into significant cellular biological responses, including alterations in cell cycle progression and induction of apoptosis. nih.govasu.edunih.govaacrjournals.orgplos.org

Cell Cycle Progression Alterations (e.g., S-phase reduction, sub-G1 increase)

DS-7423 treatment affects cell cycle distribution. Studies using flow cytometry have revealed a decrease in the S-phase cell population and an increase in the sub-G1 cell population following treatment with DS-7423 in various cancer cell lines, such as ovarian clear cell adenocarcinoma cells. nih.govasu.edunih.govaacrjournals.orgplos.org The increase in the sub-G1 population is indicative of increased apoptotic cells. aacrjournals.orgplos.orgpatsnap.com This effect on cell cycle progression is observed in a dose-dependent manner. aacrjournals.orgplos.org

Apoptosis Induction and Associated Molecular Events (e.g., TP53-dependent apoptosis, PUMA, p53AIP1, cleaved PARP)

A significant cellular response mediated by DS-7423 is the induction of apoptosis. nih.govasu.edunih.govaacrjournals.orgplos.org This apoptotic effect appears to be, at least in part, TP53-dependent, particularly in cancer cell lines with wild-type TP53. nih.govasu.eduaacrjournals.orgplos.org DS-7423 induces apoptosis more effectively in cell lines without TP53 mutations compared to those with mutated TP53. nih.govasu.eduaacrjournals.orgplos.org

Molecular events associated with DS-7423-induced apoptosis include the upregulation of TP53 target genes involved in apoptosis, such as PUMA and p53AIP1. nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org These genes are induced at concentrations of 39 nM or higher. asu.eduplos.org Furthermore, DS-7423 treatment leads to the cleavage of PARP, a hallmark of apoptosis, in a dose-dependent manner. nih.govplos.org Cleaved PARP is observed at concentrations as low as 39 nM, with the effect increasing with higher doses. nih.govplos.org

The induction of p-TP53 at Ser46 by DS-7423 is linked to the expression of p53AIP1, further supporting the TP53-dependent apoptotic pathway. nih.gov

Autophagy Modulation and its Contribution to Cell Death

Research also indicates that DS-7423 can modulate autophagy. In some contexts, the combination treatment of DS-7423 with other agents, such as temozolomide (TMZ) in glioblastoma cells, has been shown to increase autophagic cell death. nih.gov This suggests a potential role for autophagy in DS-7423's effects on cell death, particularly in combination therapies. nih.gov Increased levels of LC3-II, a marker of autophagy, have been observed with the combination treatment of DS-7423 and TMZ. nih.gov

Data Tables

While specific quantitative data tables from the search results are challenging to replicate interactively, key findings regarding IC50 values and effects on protein phosphorylation and cell cycle distribution can be summarized:

Target/EffectDS-7423 IC50/EffectReferences
PI3Kα15.6 nM medchemexpress.comasu.edunih.govglpbio.com
mTOR34.9 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kβ1143 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kγ249 nM medchemexpress.comasu.edunih.govglpbio.com
PI3Kδ262 nM medchemexpress.comasu.edunih.govglpbio.com
p-AKT (Thr308, Ser473)Suppressed at ≥ 39-156 nM nih.govresearchgate.net
p-S6 (Ser235/236, Ser240/244)Suppressed at ≥ 39-156 nM nih.govresearchgate.net
p-FOXO1/3aSuppressed at comparable doses to p-AKT/p-S6 nih.govaacrjournals.orgresearchgate.net
p-MDM2Reduced in a dose-dependent manner nih.govasu.eduresearchgate.net
TP53 levelIncreased nih.govmedchemexpress.comglpbio.comresearchgate.net
p-TP53 (Ser46)Increased, particularly at higher doses (156-2500 nM) nih.govasu.eduaacrjournals.orgresearchgate.net
S-phase cell populationDecreased nih.govasu.edunih.govaacrjournals.orgplos.org
sub-G1 cell populationIncreased (in TP53 wild-type cells) nih.govasu.edunih.govaacrjournals.orgplos.orgpatsnap.com
Apoptosis inductionObserved, more effective in TP53 wild-type cells nih.govasu.edunih.govaacrjournals.orgplos.org
PUMA expressionInduced at ≥ 39 nM nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org
p53AIP1 expressionInduced at ≥ 39 nM nih.govmedchemexpress.comasu.eduglpbio.comaacrjournals.orgplos.org
Cleaved PARPInduced at ≥ 39 nM, dose-dependent increase nih.govplos.orgpatsnap.com
LC3-II levels (with TMZ)Increased nih.gov

Preclinical Research Methodologies and Models Utilizing Ds 7423

In Vitro Experimental Systems

In vitro studies have been instrumental in understanding the direct effects of DS-7423 on cancer cells, including its impact on proliferation, cell cycle progression, and apoptosis.

Application in Diverse Cancer Cell Line Panels

DS-7423 has been tested across panels of cancer cell lines from various origins, including ovarian clear cell adenocarcinoma (OCCA), glioblastoma (GBM), and prostate cancer. In a panel of nine OCCA cell lines, DS-7423 demonstrated anti-tumor effects, with IC50 values below 75 nM in all tested lines, irrespective of PIK3CA mutational status. plos.orgnih.govnih.govasu.eduasu.edu Studies in prostate cancer models, specifically PTEN wild-type androgen-dependent (CWR22) and androgen-independent (22RV1) cells, showed that combination treatment with DS-7423 and either lapatinib (B449) or Riluzole resulted in reduced clonogenic survival compared to single-agent treatments. nih.gov For glioblastoma, DS-7423 inhibited the growth of 9 glioma cell lines with mean 50% inhibitory concentration values less than 250 nmol/L. nih.govnih.gov Sensitivity to DS-7423 in glioma cell lines was associated with PIK3CA mutations and PTEN alterations, showing preferential inhibition in cell lines with these genetic characteristics. nih.govnih.gov Preclinical studies with OVMONA cells expressing PIK3CA E545V demonstrated sensitivity to DS-7423 as measured by inhibition of cellular proliferation. oncokb.org An OCCA cell line harboring PIK3CA C420R was also found to be sensitive to DS-7423 in culture, exhibiting inhibited cell proliferation. genomenon.com

The following table summarizes representative IC50 values of DS-7423 in different cancer cell lines:

Cancer TypeCell Line(s) TestedRepresentative IC50 Values (nM)
Ovarian Clear Cell AdenocarcinomaPanel of nine OCCA cell lines< 75 (all lines)
GlioblastomaPanel of 9 glioma cell lines< 250 (mean)
Ovarian Clear Cell AdenocarcinomaOVMONA (with PIK3CA E545V)Sensitive (proliferation inhibition) oncokb.org
Ovarian Clear Cell AdenocarcinomaOCCA cell line (with PIK3CA C420R)Sensitive (proliferation inhibition) genomenon.com

Utilization of Cancer Stem Cell Models

Cancer stem cells, including glioma-initiating cells (GICs), have been used to evaluate the efficacy of DS-7423. DS-7423 inhibited the growth of 22 glioma-initiating cell lines with mean 50% inhibitory concentration values less than 250 nmol/L. nih.govnih.gov Studies involving GSC11 GICs, which are PTEN mutant and PIK3CA mutant cells, showed that DS-7423 was effective in inhibiting their growth. nih.govoncotarget.com MSK1 knockdown in GSC20 glioma stem cells attenuated resistance to PI3K/mTOR inhibitors, including DS-7423, leading to decreased cell proliferation and increased apoptosis after treatment. nih.govaacrjournals.org

Biochemical and Cell-based Assay Techniques for Mechanistic Elucidation

Various biochemical and cell-based assays have been employed to understand the mechanisms by which DS-7423 exerts its effects.

Immunoblotting has been used to assess the impact of DS-7423 on the phosphorylation levels of key proteins in the PI3K/mTOR pathway. DS-7423 suppressed the phosphorylation of AKT (Thr308 and Ser473) and S6 (Ser235/236 and Ser240/244) at doses of 39–156 nM and higher in OCCA cell lines. plos.orgresearchgate.net This indicates the inhibition of both PI3K and mTORC1 pathways. Immunoblotting also showed that DS-7423 suppressed the phosphorylation levels of targeted proteins in the AKT pathway (FOXO1/3a and MDM2) and mTORC1 pathway (S6) at comparable doses. plos.orgresearchgate.net In glioblastoma cells, DS-7423 treatment increased MSK1 expression and β-catenin phosphorylation at Ser552 in vivo, which was blocked by MSK1 deletion. nih.gov Cleaved PARP induction, indicative of apoptosis, was observed via immunoblotting in OVISE cells treated with DS-7423, showing a dose-dependent increase. plos.orgplos.org

Flow cytometry has been utilized to analyze cell cycle progression and apoptosis. In OCCA cell lines, flow cytometry revealed a decrease in S-phase cell populations and an increase in sub-G1 cell populations following treatment with DS-7423 in six of the nine cell lines tested. plos.orgnih.govnih.govasu.eduasu.eduplos.orgresearchgate.netniph.go.jp DS-7423 at 156 nM induced apoptosis in 4–12% of five OCCA cell lines without TP53 mutations, and 2,500 nM DS-7423 induced apoptosis in 10–16% of these cells. plos.org Apoptotic cell proportion was evaluated using annexin-V FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry. plos.orgplos.org The percentage of apoptotic cells was significantly higher in OCCA cells without TP53 mutations compared to those with TP53 mutations. plos.orgasu.eduplos.orgresearchgate.net

HTRF (Homogeneous Time-Resolved Fluorescence) assays have been used to evaluate the inhibitory activity of DS-7423 against different kinases. DS-7423 inhibits PI3K/mTOR activity likely by binding to the ATP binding cleft of these enzymes and was tested against class I PI3K and other kinases using an HTRF assay format and direct measurement of substrate phosphorylation. oncotarget.com DS-7423 was most potent against p110α (IC50 = 17 nM), and also inhibited other isoforms of class I PI3K with varying potency (p110γ = 249 nM, p110δ = 262 nM, p110β = 1143 nM). oncotarget.com Another source reported IC50 values of 15.6 nM for PI3Kα and 34.9 nM for mTOR, with IC50 values for other class I PI3K isoforms being 1,143 nM for PI3Kβ, 249 nM for PI3Kγ, and 262 nM for PI3Kδ. plos.orgnih.govnih.govasu.eduasu.eduresearchgate.net

In Vivo Animal Models

In vivo studies using animal models, primarily mouse xenografts, have been conducted to assess the antitumor efficacy of DS-7423 in a living system and to investigate its effects on tumor biology and signaling pathways.

Subcutaneous and Orthotopic Xenograft Models

Subcutaneous xenograft models have been widely used to evaluate the antitumor activity of DS-7423 in various cancer types. In mouse xenograft models of OCCA, DS-7423 suppressed tumor growth in a dose-dependent manner. plos.orgnih.govnih.govasu.eduasu.eduresearchgate.netniph.go.jp Subcutaneous xenograft tumors in athymic BALB/c mice were established by injecting OCCA cells, such as TOV-21G and RMG-I lines. nih.govplos.orgniph.go.jp Oral daily administration of DS-7423 significantly suppressed the tumor growth of TOV-21G and RMG-I xenografts. plos.orgnih.gov The TOV-21G xenograft model, derived from an OCCA cell line, has been used to characterize DS-7423's antitumor effects, including TP53-dependent apoptosis induction. altogenlabs.com In prostate cancer models, CWR22 xenografts, which are PTEN-wt, displayed reduced in vivo growth following treatment with a combination of DS-7423 and lapatinib or DS-7423 and Riluzole compared to single-agent treatments. nih.gov CWR22 cells mixed with Matrigel were injected subcutaneously into male mice to establish these xenografts. nih.govaacrjournals.org

Orthotopic xenograft models, where cancer cells are implanted in the corresponding organ, have been used, particularly for glioblastoma, to better mimic the tumor microenvironment and assess the ability of DS-7423 to cross the blood-brain barrier. U87 glioma cells and GSC11 GICs were used to generate orthotopic xenografts in mouse brains. nih.govoncotarget.comresearchgate.net DS-7423 showed efficacy and survival benefit in the U87 and GSC11 orthotopic models of GBM. nih.govnih.gov Histopathological staining revealed that DS-7423 treatment considerably reduced tumor growth in U87 and GSC11 xenografts. nih.govoncotarget.comresearchgate.net DS-7423 was ineffective in an intracranial model using the LN229 cell line, which is PTEN wild-type, indicating that its efficacy in glioblastoma models is associated with PTEN/PI3K alterations. nih.govoncotarget.com

Assessment of Pathway Suppression in Tumor Tissues

Analysis of tumor tissues from in vivo models has provided evidence of DS-7423's impact on target pathways and cellular proliferation markers. Treatment with DS-7423 suppressed the levels of phosphorylated Akt (p-AKT) at Thr308 and phosphorylated S6 (p-S6) at Ser240/244 in the TOV-21G and RMG-I xenografts derived from OCCA cells. plos.orgnih.gov Ex vivo analyses of tumor tissues from glioblastoma orthotopic xenografts treated with DS-7423 showed marked inhibition of phosphorylated Akt and phosphorylated S6. nih.govoncotarget.comresearchgate.net This confirms the efficacy of DS-7423 in inhibiting PI3K/mTOR signaling in vivo. nih.govaacrjournals.org

Immunohistochemical analysis has been used to assess cellular proliferation using markers like Ki-67. In glioblastoma xenografts, immunostaining of brain sections showed a decrease in Ki-67 positive cells in mice treated with DS-7423. nih.govoncotarget.comnih.govaacrjournals.orgresearchgate.net In U87 xenograft models, immunohistochemical analysis of tumor tissues showed a moderate decrease in the number of Ki-67-positive cells with DS-7423 alone, and a further decrease when combined with temozolomide (B1682018). nih.govresearchgate.net

Survival Studies in Animal Models as an Indicator of Preclinical Efficacy

Survival studies in animal models are a critical component of preclinical research, serving as a key indicator of a compound's potential therapeutic efficacy against a disease. By assessing the impact of a treatment on the lifespan of disease-bearing animals compared to control groups, researchers can gain valuable insights into the compound's ability to slow disease progression and improve outcomes in a complex in vivo environment. For DS-7423, studies utilizing various tumor xenograft models in mice have been conducted to evaluate its impact on survival.

Detailed research findings from preclinical studies have demonstrated that DS-7423 can significantly prolong survival in animal models of glioblastoma (GBM). In orthotopic mouse xenograft models established with U87 glioma cells, treatment with DS-7423 resulted in a notable increase in median survival time compared to vehicle-treated control mice. patsnap.comuni.lu Similarly, in models using GSC11 glioma initiating cells, DS-7423 treatment also led to a prolonged median survival. patsnap.comuni.lu These studies assessed the in vivo therapeutic efficacy by analyzing Kaplan-Meier survival curves and employing the log-rank test for statistical comparison between groups. patsnap.comuni.lu

The observed survival benefit in these glioma models suggests that DS-7423 possesses significant antitumor activity in vivo. Conversely, studies in a LN229 glioma model, characterized by a PTEN wild-type background, indicated that DS-7423 was ineffective and did not impact the median survival of the animals. uni.lu This finding suggests a preferential response to DS-7423 in glioma models with PI3K pathway alterations, such as PTEN mutations, which are present in the U87 and GSC11 cell lines used in the successful survival studies. uni.lu

Further preclinical investigations have explored the potential of DS-7423 in combination therapies to enhance survival outcomes. In mice bearing U87 xenograft tumors, the combination treatment of DS-7423 with temozolomide (TMZ) significantly increased the survival rate compared to treatment with either agent alone. invivochem.comglpbio.com These results indicate that combining DS-7423 with existing chemotherapies like TMZ may offer a therapeutic advantage and improve survival in GBM models. invivochem.comglpbio.com

The following table summarizes the median survival data from representative preclinical studies of DS-7423 in glioma animal models:

Animal Model (Cell Line)Treatment GroupMedian Survival Time (Days)
U87 Glioma XenograftVehicle Control30 patsnap.comuni.lu
U87 Glioma XenograftDS-7423 (6 mg/kg, oral)46 patsnap.comuni.lu
GSC11 Glioma XenograftControl47 patsnap.comuni.lu
GSC11 Glioma XenograftDS-7423 (6 mg/kg, oral)61 patsnap.comuni.lu
U87 Glioma XenograftTMZ (7.5 mg/kg)Not significantly different from control glpbio.com
U87 Glioma XenograftDS-7423 + TMZSignificantly increased compared to single agents glpbio.com

These preclinical survival studies in animal models provide compelling evidence for the in vivo efficacy of DS-7423, particularly in glioma models with specific genetic alterations, and highlight the potential for its use in combination therapies to further improve survival outcomes.

Mechanisms of Acquired and Intrinsic Resistance to Ds 7423 in Preclinical Contexts

Aberrant Activation of Alternative Signaling Pathways and Feedback Loops

In response to DS-7423 treatment, cancer cells can activate alternative signaling cascades or engage in feedback loops that bypass the PI3K/mTOR blockade, leading to acquired resistance.

Upregulation of mTOR Complex 2 (mTORC2)

While DS-7423 is designed to inhibit both mTORC1 and mTORC2, resistance mechanisms involving altered mTOR complex activity have been explored in the context of mTOR inhibitors. Resistance to mTORC1 inhibitors can be induced by increased activity of mTORC2. plos.orgnih.gov Although DS-7423 targets both complexes, the dynamic interplay and potential compensatory mechanisms within the mTOR pathway upon prolonged inhibition are areas of ongoing preclinical investigation.

Activation of Receptor Tyrosine Kinases (e.g., Insulin-like Growth Factor-1 Receptor (IGF-R1), HER2, HER3)

Upregulation or activation of receptor tyrosine kinases (RTKs) is a significant mechanism of resistance to PI3K/mTOR inhibitors. Resistance to mTORC1 inhibitors can involve the upregulation of RTKs such as IGF-R1. plos.orgnih.gov Studies in PTEN wild-type prostate cancer models treated with DS-7423 have shown upregulation of HER2 and HER3. nih.govnih.govkcl.ac.uk Specifically, PTEN wild-type prostate cancer cell lines like CWR22 and 22Rv1 upregulate HER2 upon DS-7423 treatment, while PTEN-mutant LNCaP cells upregulate HER3. nih.govnih.govkcl.ac.uk The formation of heterodimers, such as HER2/HER3 or heterotrimers like HER2/HER3/IGF-1R, can activate downstream signaling pathways, including PI3K/AKT, contributing to resistance. imrpress.comnih.gov

Role of Prostate-Specific Membrane Antigen (PSMA) and Metabotropic Glutamate Receptor 1 (mGluR1) in Resistance Mechanisms

In PTEN wild-type prostate cancer models, PSMA and mGluR1 have been implicated in resistance to DS-7423. Upon treatment with DS-7423, PTEN wild-type prostate cancer cells upregulate the expression of PSMA and mGluR1. nih.govnih.govkcl.ac.ukresearchgate.net PSMA, mGluR1, and HER2 can form a positive feedback loop that enables cells to overcome DS-7423 treatment. nih.govnih.govkcl.ac.ukresearchgate.net PSMA expression is also increased upon PI3K-AKT-mTOR blockade and shows a positive association with HER2 levels in PTEN wild-type prostate cancer cell lines. nih.gov The increase in PSMA upon DS-7423 treatment is partially dependent on HER2 signaling. nih.gov Pharmacologic inhibition of mGluR1 has also been shown to abrogate DS-7423-induced changes in HER2 and PSMA expression. nih.gov

Genetic and Epigenetic Determinants of Therapeutic Response

The genetic and epigenetic landscape of cancer cells can significantly influence their initial sensitivity and the development of resistance to DS-7423.

Influence of PTEN Status on DS-7423 Sensitivity and Resistance Pathways

PTEN status plays a crucial role in the response to PI3K/mTOR inhibitors like DS-7423. Inactivation of the PTEN tumor suppressor is a common event in prostate cancer and leads to aberrant activation of the PI3K/AKT/mTOR pathway. nih.govnih.govkcl.ac.uknih.gov While extensive research has focused on resistance mechanisms in PTEN-mutant backgrounds, the response in PTEN wild-type phenotypes is less understood. nih.govnih.govkcl.ac.ukresearchgate.netsciprofiles.com Studies have shown a differential HER receptor response to DS-7423 depending on the PTEN status of prostate cancer cells. nih.govnih.gov PTEN wild-type cells upregulate HER2, whereas PTEN-null cells upregulate HER3 upon DS-7423 treatment. nih.govnih.gov Preclinical studies in glioma have also indicated that PTEN alterations are associated with cellular response to DS-7423 treatment, with preferential inhibition of cell growth in PTEN altered cell lines. nih.gov

Differential Apoptotic Response Based on TP53 Status

The mutational status of TP53 can influence the apoptotic response to DS-7423. Preclinical studies in ovarian clear cell adenocarcinoma cell lines have shown that DS-7423 induced significantly higher levels of apoptotic cell death in cells without TP53 mutations compared to those with TP53 mutations. plos.orgnih.gov This suggests that the TP53 mutational status could be a biomarker to predict apoptosis induction by DS-7423, and that apoptosis is dependent on TP53 function. plos.orgnih.gov DS-7423 treatment can lead to increased TP53 levels and phosphorylation of TP53 at Ser46, a key event in TP53-dependent apoptosis, in TP53 wild-type cells. plos.orgnih.gov Ovarian clear cell adenocarcinoma cell lines harboring TP53 mutations like R175H and S241F have demonstrated reduced sensitivity to DS-7423 in culture. genomenon.comgenomenon.com

Impact of PIK3CA Mutations on DS-7423 Efficacy

The mutational status of PIK3CA, a gene encoding the p110α catalytic subunit of PI3K, has been investigated for its potential influence on the efficacy of DS-7423 in preclinical models. Studies in ovarian clear cell adenocarcinoma (OCCA) cell lines demonstrated sensitivity to DS-7423 regardless of the mutational status of PIK3CA. Across a panel of nine OCCA cell lines, including those harboring PIK3CA mutations such as C420R and E545V, IC50 values for DS-7423 were consistently below 75 nM, indicating broad sensitivity in this context nih.govwikipedia.orgfishersci.dk. This suggests that in OCCA, the presence of PIK3CA mutations may not necessarily confer intrinsic resistance to DS-7423.

In contrast, preclinical studies in glioblastoma (GBM) initiating cell lines indicated a preferential growth inhibition by DS-7423 in lines characterized by PIK3CA mutations or PTEN alterations mims.com. This suggests that in the context of glioblastoma, alterations within the PI3K pathway, including PIK3CA mutations, might be associated with increased sensitivity to DS-7423. The differential impact of PIK3CA mutations on DS-7423 efficacy observed between OCCA and glioblastoma models highlights the context-dependent nature of resistance mechanisms and the influence of tumor type.

Intracellular Adaptive Responses and Upregulation of Mediator Proteins (e.g., MSK1)

Adaptive intracellular responses, including the upregulation of specific mediator proteins, represent a significant mechanism by which cancer cells can develop resistance to targeted therapies like DS-7423. Preclinical research in glioblastoma has identified mitogen- and stress-activated protein kinase 1 (MSK1) as a key mediator involved in acquired resistance to dual PI3K/mTOR inhibition by compounds including DS-7423. wikipedia.orgnih.govwikipedia.orgmims.comfishersci.ie

Exposure of glioblastoma cells to DS-7423 was shown to induce the upregulation of MSK1 expression. wikipedia.orgnih.gov This upregulation is part of an adaptive survival signaling pathway that allows cells to escape the inhibitory effects of DS-7423. The mechanism involves the activation of extracellular signal-regulated kinase (ERK) signaling, which phosphorylates MSK1. wikipedia.orgnih.gov Activated MSK1, in turn, phosphorylates and promotes the transcriptional activity of β-catenin, a protein known to play a crucial role in promoting cell proliferation and tumor progression. wikipedia.orgnih.gov This MSK1-mediated activation of β-catenin signaling contributes to the development of resistance to PI3K/mTOR inhibition. wikipedia.orgnih.gov

Experimental depletion of MSK1 using shRNAs in glioblastoma initiating cells attenuated the resistance to DS-7423, leading to increased sensitivity, reduced cell viability, and decreased proliferation. nih.govfishersci.ie Conversely, overexpression of MSK1 conferred resistance to DS-7423 treatment, resulting in increased IC50 values. wikipedia.orgnih.gov This MSK1-mediated resistance could be reversed by the depletion of β-catenin, confirming that β-catenin acts downstream of MSK1 in this resistance pathway. wikipedia.orgnih.gov Furthermore, combining MSK1 knockdown with PI3K/mTOR inhibition demonstrated a synergistic effect, extending survival in an intracranial animal model. nih.gov

These findings highlight MSK1 upregulation and its downstream signaling through β-catenin as a critical intracellular adaptive response conferring resistance to DS-7423 in glioblastoma preclinical models. The data suggest that targeting MSK1 or β-catenin in combination with DS-7423 could be a potential strategy to overcome this form of acquired resistance.

Beyond MSK1, other mediator proteins have been observed to be upregulated as adaptive responses to DS-7423 in different cancer contexts. For instance, in PTEN wild-type prostate cancer models, treatment with DS-7423 led to the upregulation of HER2, mGluR1, and PSMA, which formed a positive feedback loop promoting resistance. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.at In PTEN-mutant prostate cancer cells, upregulation of HER3 and androgen receptor (AR) was observed upon PI3K inhibition. wikipedia.orgwikipedia.orgfishersci.atmims.com These examples further illustrate the diverse range of intracellular adaptive mechanisms involving protein upregulation that can contribute to resistance against DS-7423.

Impact of MSK1 Modulation on DS-7423 Sensitivity in Glioblastoma Initiating Cells

Cell LineConditionDS-7423 IC50 (nM)Reference
GSC11Vector-infected105 wikipedia.org
GSC11MSK1-overexpression399 wikipedia.org
GSC11-MSK1β-catenin shRNAsDecreased IC50 wikipedia.org
GSC20SCR shRNA- nih.govfishersci.ie
GSC20MSK1 shRNADecreased sensitivity nih.govfishersci.ie

Note: Specific IC50 values for GSC20 with SCR and MSK1 shRNA were not provided in the snippets, but the text indicates decreased sensitivity upon MSK1 depletion.

Combination Strategies with Ds 7423 in Preclinical Investigations

Rationale for Synergistic Preclinical Combination Therapy

The rationale for combining DS-7423 with other therapeutic agents in preclinical settings is rooted in the inherent complexity and heterogeneity of cancers. Multiple signaling pathways often converge to drive tumor growth, survival, and resistance to therapeutic interventions. The PI3K/AKT/mTOR pathway, a key target of DS-7423, is frequently dysregulated in various cancers due to genetic alterations, such as mutations in PIK3CA or loss of the tumor suppressor PTEN. plos.orgnih.govnih.gov While inhibiting this pathway can suppress cell proliferation, it may not be sufficient to induce substantial apoptosis or counteract compensatory survival mechanisms activated by cancer cells. nih.govnih.gov

Combining DS-7423 with other agents offers several advantages:

Targeting Parallel or Downstream Pathways: Cancer cells can activate alternative signaling routes to bypass the inhibitory effects on the PI3K/mTOR pathway. Combining DS-7423 with inhibitors of these compensatory pathways can amplify the anti-tumor effect. nih.govaacrjournals.org

Restoring Sensitivity to Conventional Therapies: In certain cancers, activation of the PI3K pathway contributes to resistance to traditional chemotherapy. Combining DS-7423 with chemotherapeutic agents like temozolomide (B1682018) may re-sensitize cancer cells to these treatments. oncotarget.comnih.gov

Inducing Apoptosis: While PI3K inhibitors primarily halt proliferation, combination strategies can be designed to trigger or enhance apoptotic cell death, leading to more effective tumor regression. plos.orgnih.govpatsnap.com

Addressing Tumor Heterogeneity: Targeting multiple pathways is crucial in tumors characterized by diverse genetic alterations and varying dependencies on signaling networks within the cancer cell population.

Preclinical studies have demonstrated that combining DS-7423 with other agents can lead to synergistic anti-proliferative and pro-apoptotic effects, alongside reduced tumor growth and improved survival in animal models. nih.govpatsnap.comnih.gov

Combinations with Conventional Chemotherapeutic Agents (e.g., Temozolomide)

Preclinical investigations have explored the combination of DS-7423 with conventional chemotherapeutic agents, notably temozolomide (TMZ), in the context of glioblastoma (GBM). TMZ is a standard treatment for GBM, but the development of resistance remains a significant clinical challenge. cureswithinreach.orgthno.org

Research indicates that the combination of DS-7423 and TMZ can yield enhanced anti-tumor effects in GBM models. In vitro studies have shown that the combination of DS-7423 and TMZ resulted in additive cytotoxicity across multiple GBM cell lines. oncotarget.comnih.gov Furthermore, this combination treatment increased autophagic cell death within 24 hours in U87 cells, evidenced by increased punctate GFP fluorescence and elevated levels of LC3-II. oncotarget.comnih.gov

In vivo studies utilizing orthotopic mouse xenograft models of GBM (U87 and GSC11) demonstrated that the administration of DS-7423 enhanced the anti-tumor efficacy of temozolomide. nih.govnih.gov The combination of TMZ and DS-7423 effectively inhibited tumor growth and prolonged the survival of mice bearing U87 xenograft tumors, indicating a notable therapeutic benefit in vivo. researchgate.net Analysis of tumor tissues from these mice revealed that the TMZ/DS-7423 combination reduced the number of Ki-67-positive cells (a marker of proliferation) more significantly than either agent administered alone. researchgate.net

These findings suggest that combining DS-7423 with TMZ holds promise as a novel therapeutic regimen for GBM, potentially mitigating the limitations of TMZ monotherapy by augmenting cytotoxicity and promoting autophagic cell death. nih.govnih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ds 7423 Analogs

Chemical Scaffolds and Core Structures Relevant to PI3K/mTOR Inhibition

The development of PI3K and mTOR inhibitors has explored a variety of chemical scaffolds capable of interacting with the ATP-binding pocket of these kinases. DS-7423 is based on a purine (B94841) core structure. nih.gov The purine scaffold is a privileged structure in medicinal chemistry, often found in kinase inhibitors due to its ability to mimic the adenine (B156593) moiety of ATP and form key hydrogen bonds within the active site. nih.gov

Beyond purines, other significant chemical scaffolds investigated for PI3K/mTOR inhibition include triazines, pyrimidines, thiazolo[5,4-d]pyrimidines, thieno[3,2-d]pyrimidines, and imidazo[4,5-c]quinolines. sci-hub.senih.gov For instance, dimorpholino-substituted pyrimidine (B1678525) and triazine derivatives have demonstrated potential in cancer therapy, with some candidates reaching clinical trials. sci-hub.se The selection and modification of these core structures are fundamental to tuning the inhibitory activity and selectivity profile of the resulting compounds.

Identification of Key Structural Motifs for Kinase Selectivity and Potency (e.g., Morpholine (B109124) moiety)

A recurring structural motif found in many PI3K and mTOR inhibitors, including DS-7423, is the morpholine ring. mdpi.comnih.govoncotarget.comresearchgate.netmdpi.comacs.org The morpholine moiety is crucial for establishing key interactions within the kinase active site, particularly forming a critical hydrogen bond with residues in the hinge region. mdpi.comnih.govacs.org In PI3Kα, this interaction involves Val851, while in mTOR, it involves Val2240. mdpi.comnih.gov

Substitutions on the morpholine ring have been shown to significantly influence kinase selectivity. For example, the introduction of sterically hindered or methyl-substituted morpholines can enhance selectivity for mTOR over the closely related PI3K family. nih.govresearchgate.net Molecular modeling studies suggest that a single amino acid difference in the hinge region between mTOR (Leucine) and PI3K (Phenylalanine) creates a deeper pocket in mTOR, which can better accommodate the steric bulk of substituted morpholines, thereby contributing to selectivity. oncotarget.comresearchgate.net The specific arrangement and substitution pattern of the morpholine and other groups around the purine core in DS-7423 contribute to its observed dual PI3K/mTOR inhibitory activity.

Development and Preclinical Evaluation of DS-7423 Analogs for Enhanced Properties or Novel Mechanisms

DS-7423 was developed as a novel, orally bioavailable dual PI3K/mTOR inhibitor. invivochem.comnih.gov Preclinical evaluation has characterized its inhibitory profile and antitumor activity in various cancer models.

Inhibitory Profile: DS-7423 has demonstrated potent inhibition of both PI3K and mTOR. Its inhibitory concentrations (IC50) against key isoforms and mTOR are as follows:

TargetIC50 (nM)Citation
PI3Kα15.6 plos.orgglpbio.cominvivochem.commedchemexpress.com
mTOR34.9 plos.orgglpbio.cominvivochem.commedchemexpress.com
PI3Kβ1143 plos.orgglpbio.commedchemexpress.com
PI3Kγ249 plos.orgglpbio.commedchemexpress.com
PI3Kδ262 plos.orgglpbio.commedchemexpress.com

DS-7423 shows greater potency against PI3Kα compared to other Class I PI3K isoforms. plos.orgglpbio.com

Preclinical Efficacy: In preclinical studies, DS-7423 has exhibited antitumor activity in various cancer models. In ovarian clear cell adenocarcinoma (OCCA) cell lines, DS-7423 inhibited cell growth with IC50 values ranging from 20 to 75 nM. plos.org It also induced apoptosis, particularly in cell lines without TP53 mutations. plos.orgresearchgate.net In mouse xenograft models of OCCA, DS-7423 suppressed tumor growth in a dose-dependent manner. plos.org

Furthermore, DS-7423 has been evaluated in glioblastoma (GBM) models. It demonstrated the ability to cross the blood-brain barrier and effectively suppress PI3K pathway biomarkers in the brain. nih.govnih.gov DS-7423 inhibited the growth of glioma cell lines and glioma-initiating cell lines at sub-micromolar concentrations (mean IC50 < 250 nM). nih.govnih.gov Sensitivity to DS-7423 in these models was associated with PIK3CA mutations and PTEN alterations. nih.govnih.gov

Mechanism of Action: Studies have shown that DS-7423 inhibits the phosphorylation of key downstream targets in the PI3K/mTOR pathway, including AKT (at Thr308 and Ser473), S6 ribosomal protein (at Ser235/236 and Ser240/244), and 4EBP1. plos.orgresearchgate.netnih.gov This inhibition of phosphorylation is observed in a dose- and time-dependent manner in sensitive cell lines. plos.orgresearchgate.netnih.gov

Research into resistance mechanisms to DS-7423 is ongoing. For example, in PTEN wild-type prostate cancer models, HER2, PSMA, and mGluR1 have been implicated in mediating resistance. patsnap.comorcid.org These findings highlight the complexity of targeting the PI3K/mTOR pathway and the potential need for combination therapies or the development of analogs that can overcome specific resistance mechanisms.

The preclinical evaluation of DS-7423 has provided valuable insights into its potential as a therapeutic agent and the factors influencing its efficacy, paving the way for further medicinal chemistry efforts and clinical investigation.

Emerging Research Directions and Future Preclinical Perspectives for Ds 7423

Investigation of DS-7423 in Novel Preclinical Disease Models and Therapeutic Areas

Preclinical studies have investigated the efficacy of DS-7423 in various cancer models. Research has demonstrated the antitumor effect of DS-7423 in ovarian clear cell adenocarcinoma (OCCA) cell lines and mouse xenograft models, showing dose-dependent suppression of tumor growth. plos.orgnih.gov The compound has also shown preclinical potential in glioblastoma (GBM) models, including in vitro studies with glioma cell lines and glioma-initiating cell lines, as well as in vivo studies using orthotopic models. nih.govnih.gov Notably, DS-7423 was found to cross the blood-brain barrier in mice, leading to the suppression of PI3K pathway biomarkers in the brain. nih.govnih.gov Investigations in prostate cancer models, particularly in PTEN wild-type cell lines, have also been conducted to understand resistance mechanisms to PI3K/mTOR inhibition. nih.govaacrjournals.orgresearchgate.net

Further Elucidation of Uncharacterized Molecular Mechanisms and Downstream Effects

DS-7423 functions by inhibiting the PI3K/mTOR signaling pathway. plos.orgnih.gov Studies have shown that DS-7423 suppresses the phosphorylation of key components in this pathway, including AKT (at Thr308 and Ser473) and S6 (at Ser235/236 and Ser240/244) in a dose- and time-dependent manner in glioma cells. nih.govnih.gov In OCCA cells, DS-7423 suppressed the phosphorylation levels of targeted proteins in both the AKT and mTORC1 pathways. nih.gov Research in prostate cancer models has revealed complex feedback mechanisms activated in response to DS-7423 treatment. In PTEN wild-type prostate cancer cells, DS-7423 treatment can lead to the upregulation of ErbB/HER proteins, specifically HER2 and HER3. nih.govaacrjournals.org Downstream effects in these cells include an increase in PSMA expression that is partially dependent on HER2 signaling. nih.govaacrjournals.org This suggests a complex interplay between the PI3K/mTOR pathway and other signaling cascades, such as those involving HER2, HER3, PSMA, and mGluR1, which can contribute to resistance. nih.govaacrjournals.orgresearchgate.net DS-7423 has also been shown to induce TP53-dependent apoptosis in OCCA cells, particularly in those with wild-type TP53. plos.orgnih.gov This involves an increase in the phosphorylation of TP53 at Ser46 and the induction of genes mediating TP53-dependent apoptosis. plos.orgnih.gov

Exploration of Predictive Biomarkers for Response to DS-7423 in Preclinical Settings

Identifying predictive biomarkers is crucial for determining which patients are most likely to benefit from targeted therapies like DS-7423. Preclinical studies have begun to explore potential biomarkers for response. In glioma models, PI3K mutations and PTEN alterations were found to be associated with cellular response to DS-7423 treatment, with preferential inhibition of cell growth observed in cell lines harboring PIK3CA mutations and PTEN alterations. nih.govnih.gov In OCCA, the mutational status of TP53 has been suggested as a potential biomarker for predicting apoptosis induction by DS-7423, with greater apoptosis observed in cells without TP53 mutations. plos.orgnih.gov In PTEN wild-type prostate cancer cells, the upregulation of PSMA upon DS-7423 treatment has been suggested as a potential predictive biomarker of resistance. aacrjournals.orgresearchgate.net The differential overexpression and heterodimerization of ErbB receptors, such as HER2 and HER3, have also been identified as potential indicators of resistance in PTEN wild-type prostate cancer cell lines. ucl.ac.uk

Preclinical findings regarding potential predictive biomarkers for DS-7423 response include:

Disease ModelPotential Predictive Biomarker(s)Preclinical FindingSource
Glioblastoma (GBM)PI3K mutations, PTEN alterationsPreferential growth inhibition in cell lines with these alterations. nih.govnih.gov
Ovarian Clear Cell Adenocarcinoma (OCCA)TP53 mutational statusGreater apoptosis induction in TP53 wild-type cells. plos.orgnih.gov
PTEN wild-type Prostate CancerUpregulation of PSMA, HER2, HER3; ErbB heterodimerizationAssociated with resistance to DS-7423; PSMA increase partially dependent on HER2. nih.govaacrjournals.orgresearchgate.netucl.ac.uk

Application of Advanced Methodologies in DS-7423 Research (e.g., Proteomics, Transcriptomics)

Advanced methodologies, such as proteomics and transcriptomics, are valuable tools for gaining a deeper understanding of the molecular effects of DS-7423 and identifying potential biomarkers or resistance mechanisms. While specific detailed applications of proteomics and transcriptomics solely focused on DS-7423 were not extensively detailed in the provided search results, the importance of these methodologies in studying PI3K pathway inhibitors and resistance mechanisms in cancer is highlighted. For instance, analysis of transcriptome and phospho-proteomics has been used to study the effects of other dual PI3K/mTOR inhibitors in lymphoma cells, demonstrating modulation of various signaling pathways. nih.gov The integration of multi-omics data, including transcriptomics and proteomics, is recognized as a strategy to identify deregulated pathways and potential therapeutic targets in diseases like glioblastoma. researchgate.net The challenges and the need for intensive research in applying proteomics for biomarker studies in cancer are also acknowledged. ucl.ac.uk These advanced techniques can provide comprehensive insights into the changes in protein and gene expression profiles in response to DS-7423 treatment, helping to unravel complex molecular mechanisms and identify novel predictive or prognostic markers.

Q & A

Basic: What experimental design considerations are critical for evaluating DS-7423’s dose-dependent effects in vitro?

Answer:
To assess DS-7423’s concentration-dependent activity, researchers should:

  • Establish a gradient (e.g., 0–10 μM) to capture threshold and saturation effects (Figure A–J, ).
  • Include controls : Untreated cells and vehicle-only groups to isolate compound-specific effects.
  • Monitor timepoints : Measure apoptosis (via Annexin V/PI staining), proliferation (MTT assay), and gene expression (qPCR for p53AIP1, PUMA, etc.) at 24h, 48h, and 72h to track dynamic responses (Figure D, F) .
  • Validate pathways : Use Western blotting for phospho-MDM2 (Ser166) and phospho-TP53 (Ser46/Ser15) to confirm PI3K/mTOR inhibition and downstream apoptosis signaling .

Advanced: How can researchers resolve contradictions in DS-7423’s dual role in suppressing proliferation while enhancing migration/invasion at higher concentrations?

Answer:
This paradox requires:

  • Mechanistic dissection : Separate assays for proliferation (cell cycle analysis) and migration/invasion (scratch assay, transwell with Matrigel). Note that DS-7423 may activate compensatory pathways (e.g., EMT) at higher doses (Figure E, G, H) .
  • Pathway crosstalk analysis : Co-treat with inhibitors of migration-related kinases (e.g., FAK or Src) to isolate PI3K/mTOR-dependent effects.
  • Single-cell RNA sequencing : Identify subpopulations with divergent responses to DS-7423, linking gene expression heterogeneity to functional outcomes.

Basic: What biomarkers are most reliable for assessing DS-7423’s efficacy in TP53-dependent apoptosis?

Answer:
Key biomarkers include:

  • Phospho-TP53 (Ser46) : Indicates DNA damage-induced apoptosis (Figure A).
  • p53AIP1 and PUMA : Upregulation confirms TP53-mediated transcriptional activation (Figure B).
  • Caspase-3/7 activity : Quantify via fluorometric assays to validate apoptosis execution.
  • Control for TP53 status : Use TP53-null cell lines (e.g., Saos-2) to confirm pathway specificity .

Advanced: What statistical methods are recommended for analyzing non-linear dose-response relationships in DS-7423 studies?

Answer:

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD for apoptosis rates in Figure D).
  • Bootstrapping : Assess confidence intervals for small-sample studies (e.g., rare cell models).
  • Synergy analysis : Use Chou-Talalay’s Combination Index if testing DS-7423 with other agents .

Basic: How to validate DS-7423’s specificity as a dual PI3K/mTOR inhibitor in ovarian clear cell adenocarcinoma models?

Answer:

  • Kinase profiling : Use recombinant enzyme assays to confirm inhibition of PI3Kα/β/δ/γ and mTORC1/2.
  • Rescue experiments : Overexpress constitutively active AKT or mTOR to reverse DS-7423’s effects.
  • Isoform-specific inhibitors : Compare DS-7423’s efficacy to selective PI3K (e.g., BYL719) or mTOR (e.g., Rapamycin) inhibitors (Figure E, F) .

Advanced: What methodologies address heterogeneity in DS-7423 response across patient-derived xenograft (PDX) models?

Answer:

  • Multi-omics integration : Combine RNA-seq (transcriptome), phospho-proteomics (signaling), and metabolomics to identify resistance mechanisms.
  • Longitudinal sampling : Track tumor evolution in PDX models via serial biopsies pre/post-treatment.
  • Machine learning : Train classifiers on baseline genomic data (e.g., PTEN loss, TP53 mutations) to predict DS-7423 sensitivity .

Table 1: Key Parameters from Concentration-Dependent Studies of DS-7423

Parameter Assay Optimal Concentration Outcome Reference
Apoptosis InductionFlow cytometry5–10 μM60–80% apoptosis (ES-2 cells)Figure D
p53AIP1 ExpressionqPCR≥2.5 μM5-fold increase vs. controlFigure B
Cell Proliferation InhibitionMTT assay1–5 μM70–90% reduction in viabilityFigure E
Migration EnhancementScratch assay5–10 μM2.5-fold increase in wound closureFigure G

Basic: How to ensure reproducibility in DS-7423 studies across laboratories?

Answer:

  • Standardize cell culture : Use authenticated cell lines (e.g., ES-2) with mycoplasma testing.
  • Detailed protocols : Document serum concentration, passage number, and incubation conditions (e.g., hypoxia vs. normoxia).
  • Data transparency : Share raw data (flow cytometry FCS files, Western blot uncropped images) in supplementary materials .

Advanced: What computational tools can model DS-7423’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Answer:

  • Compartmental modeling : Use Phoenix WinNonlin to simulate plasma/tissue concentrations.
  • PD-linked PK models : Incorporate biomarker data (e.g., phospho-AKT suppression) to predict tumor growth inhibition.
  • In silico docking : Predict binding affinities to PI3K/mTOR using AutoDock Vina or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.